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molecular formula C8H10O B165462 2,5-Dimethylphenol CAS No. 95-87-4

2,5-Dimethylphenol

Cat. No. B165462
M. Wt: 122.16 g/mol
InChI Key: NKTOLZVEWDHZMU-UHFFFAOYSA-N
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Patent
US08895777B2

Procedure details

2,5-Dimethylphenol (6.1 g, 0.05 mol) and ethyl bromobutyrate were dissolved in 60 ml of N,N-Dimethylacetamide (DMAC). Potassium carbonate (11 g) and potassium iodide 0.5 g (0.003 mol) were added to this solution. The mixture was stirred at 70-80° C. for 24 hours. The filtrate was added to distilled water (200 ml). An oily precipitate formed and was extracted with methylene chloride (100 ml). The organic layer was washed with 5% sodium carbonate (3×150 ml), dried over anhydrous sodium sulfate, and concentrated to give al oily residue. The oil was dissolved in ethanol (5 ml). The solution was mixed with 2N sodium hydroxide (30 ml). The mixture was stirred at 70-80° C. until the ester was hydrolyzed (determined by HPLC). The solution was acidified with 3N hydrochloride to pH 1 to form a precipitate. The precipitate was collected by filtration and dissolved in 4% sodium bicarbonate. Insoluble materials were removed by filtration. The filtrate was acidified to pH 1 to form a precipitate. The precipitate was collected by filtration and air-dried. 6.6 g of 4-(2,5-dimethylphenoxy) butyric acid was recovered. Melting point: 63-65° C. Combustion analysis: % C. 69.21 (calcuated), 69.04 (found); % H, 7.74 (calculated); 7.49 (found). 1H NMR Analysis (d6-DMSO). δ 6.98, d, 1H; 6.71, s, 1H; 6.62, d, 1H; 3.94, t, 2H; 2.40, t, 2H; 2.24, s, 3H; 2.09, s, 3H; 1.95, p, 2H.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].Br[CH:11]([CH2:17][CH3:18])[C:12]([O:14]CC)=[O:13].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[OH-].[Na+].Cl>CN(C)C(=O)C.C(O)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:18][CH2:17][CH2:11][C:12]([OH:14])=[O:13] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70-80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The filtrate was added
DISTILLATION
Type
DISTILLATION
Details
to distilled water (200 ml)
CUSTOM
Type
CUSTOM
Details
An oily precipitate formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with 5% sodium carbonate (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give al oily residue
CUSTOM
Type
CUSTOM
Details
to form a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 4% sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
CUSTOM
Type
CUSTOM
Details
to form a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
6.6 g of 4-(2,5-dimethylphenoxy) butyric acid was recovered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=C(OCCCC(=O)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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